

A Technical Guide to Methyl 3-aminobenzoate-d4: Synthesis, Properties, and Application

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Compound of Interest

Compound Name: Methyl 3-aminobenzoate-d4

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This technical guide provides an in-depth overview of **methyl 3-aminobenzoate-d4**, a deuterated isotopologue of methyl 3-aminobenzoate. This document details its molecular properties, provides a comprehensive experimental protocol for its synthesis, and illustrates its application as an internal standard in quantitative analysis.

Core Data Presentation

The key molecular properties of methyl 3-aminobenzoate and its deuterated form are summarized in the table below for easy comparison. The deuterated variant, specifically Methyl 3-Aminobenzoate-2,4,5,6-d4, shows an increase in molecular weight due to the substitution of four hydrogen atoms with deuterium on the benzene ring.

Property	Methyl 3-aminobenzoate	Methyl 3-aminobenzoate-d4
Molecular Formula	C ₈ H ₉ NO ₂	C ₈ H ₅ D ₄ NO ₂
Molecular Weight	151.16 g/mol [1] [2] [3] [4]	155.19 g/mol
CAS Number	4518-10-9 [2] [3]	911132-57-5 [5]

Experimental Protocols

The synthesis of **methyl 3-aminobenzoate-d₄** can be achieved in a two-step process: first, the deuteration of the aromatic ring of 3-aminobenzoic acid, followed by esterification with methanol.

Step 1: Deuteration of 3-Aminobenzoic Acid

This protocol is adapted from general methods for the deuteration of aromatic compounds via acid-catalyzed hydrogen-deuterium exchange.

Materials:

- 3-Aminobenzoic acid
- Deuterium oxide (D₂O)
- Deuterated sulfuric acid (D₂SO₄)
- Anhydrous sodium sulfate
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution

Procedure:

- In a sealed reaction vessel, dissolve 1 gram of 3-aminobenzoic acid in 20 mL of deuterium oxide.
- Carefully add 1 mL of deuterated sulfuric acid to the solution to catalyze the H-D exchange.
- Heat the mixture at 100-120°C for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the reduction in the intensity of the aromatic proton signals.
- After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
- Extract the aqueous solution with ethyl acetate (3 x 30 mL).

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield 3-aminobenzoic acid-d4.

Step 2: Esterification of 3-Aminobenzoic Acid-d4

This protocol is a standard Fischer esterification method.

Materials:

- 3-Aminobenzoic acid-d4 (from Step 1)
- Anhydrous methanol
- Thionyl chloride or concentrated sulfuric acid
- Saturated aqueous sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

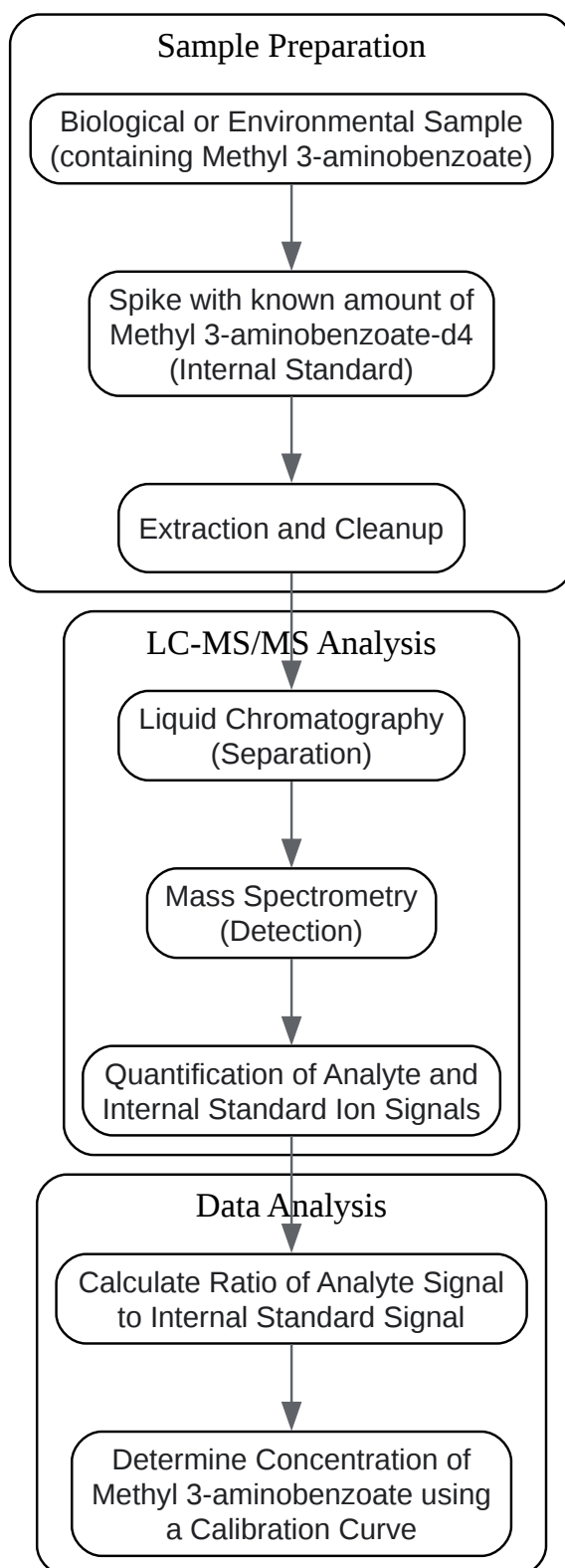
Procedure:

- Suspend the dried 3-aminobenzoic acid-d4 in 50 mL of anhydrous methanol in a round-bottom flask.
- Cool the mixture to 0°C in an ice bath.
- Slowly add 1.5 equivalents of thionyl chloride or a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture and remove the methanol under reduced pressure.
- Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

- Extract the product with ethyl acetate (3 x 40 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent to yield the crude **methyl 3-aminobenzoate-d4**.
- Purify the product by column chromatography on silica gel if necessary.

Application Workflow: Quantitative Analysis Using an Internal Standard

Deuterated compounds like **methyl 3-aminobenzoate-d4** are commonly used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the non-deuterated analyte, but with a distinct mass.



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Caption: Workflow for quantitative analysis using an internal standard.

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